

Vinpocetine N-Oxide anti-inflammatory activity compared to parent compound

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Compound Focus: Vinpocetine N-Oxide

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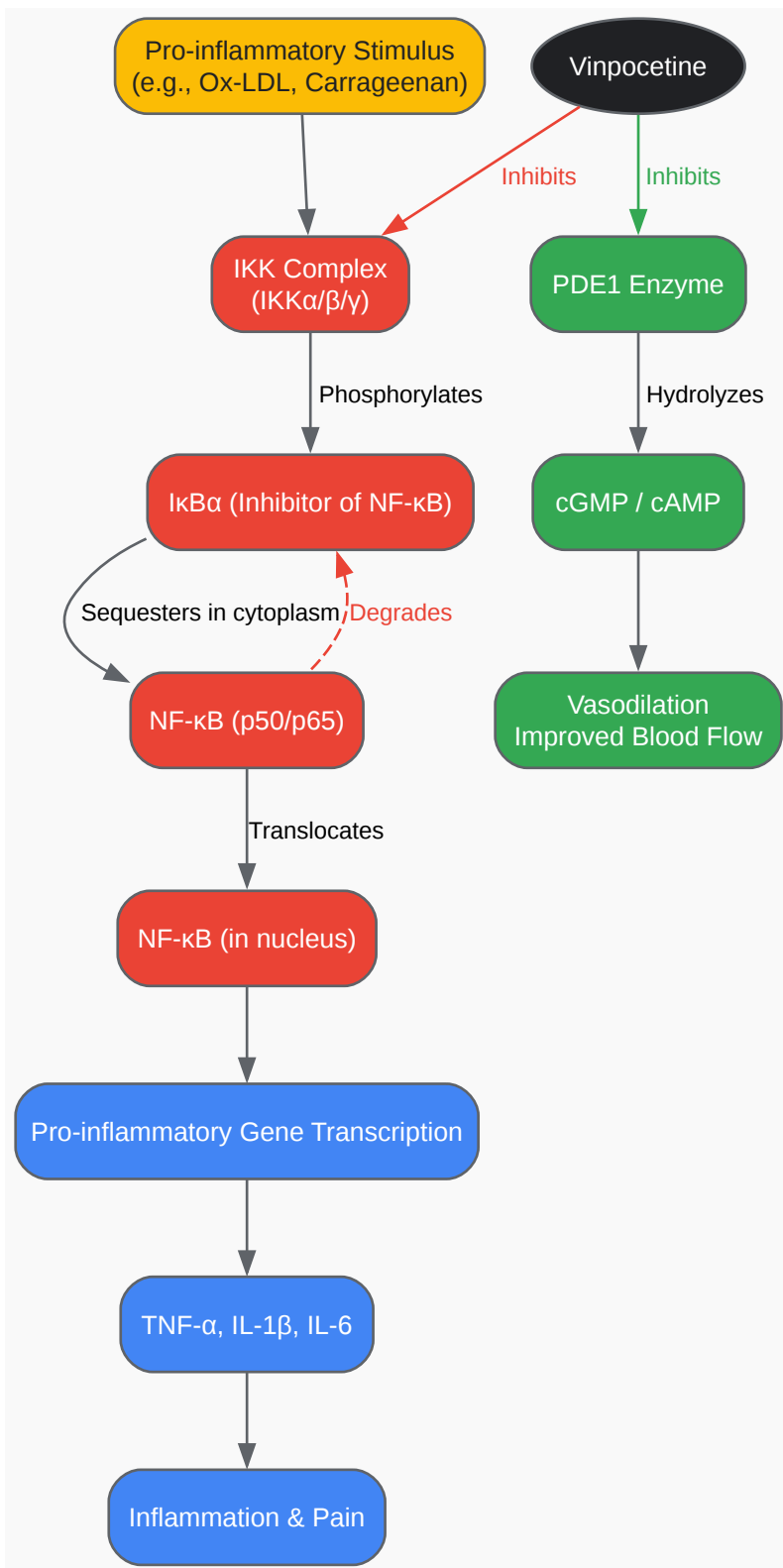
Vinpocetine's Anti-inflammatory Mechanisms at a Glance

The table below summarizes the key molecular targets and effects through which vinpocetine exerts its anti-inflammatory activity.

Molecular Target/Pathway	Observed Effect of Vinpocetine	Experimental Evidence
NF-κB Pathway	Inhibits IKK; reduces IκBα phosphorylation & degradation; blocks NF-κB nuclear translocation [1] [2].	In vivo (mouse carrageenan model): reduced TNF-α, IL-1β in paw/spinal cord [2].
PDE1 Inhibition	Increases intracellular cAMP/cGMP [3] [4].	In vitro & in vivo: linked to vasodilation, reduced platelet aggregation, memory improvement [3] [4].
Cytokine Production	Suppresses key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [5] [2].	In vivo (rat bleomycin model): dose-dependent reduction in TNF-α, IL-6, TGF-β1 in BALF [5].

Molecular Target/Pathway	Observed Effect of Vinpocetine	Experimental Evidence
Oxidative Stress	Scavenges ROS; inhibits lipid peroxidation; boosts antioxidant defenses (GSH, SOD, CAT) [5] [2].	In vivo (mouse carrageenan model): inhibited superoxide anion, restored GSH, increased antioxidant capacity [2].

The following diagram synthesizes these mechanisms into a cohesive signaling pathway, illustrating vinpocetine's multi-target action against inflammation.



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Summary of Key Experimental Data and Protocols

The efficacy of vinpocetine's anti-inflammatory action is supported by data from various standardized experimental models. Key findings and the corresponding experimental protocols are summarized below.

Disease Model	Treatment Protocol	Key Quantitative Results
Carrageenan-Induced Inflammatory Pain [2] - Model: Carrageenan (100 µg/paw) injection in mice.		
<ul style="list-style-type: none">• Vinpocetine: 1-30 mg/kg, p.o., 1 hr pre-carrageenan.• Assays: Hyperalgesia (von Frey, hot plate), MPO activity, cytokines (ELISA), NF-κB (Western blot). - Pain: Inhibited mechanical/thermal hyperalgesia.• MPO: Reduced neutrophil recruitment.• Cytokines: ↓ TNF-α, IL-1β in paw & spinal cord.• NF-κB: Inhibited activation in paw & spinal cord. Bleomycin-Induced Pulmonary Fibrosis [5] - Model: Single intratracheal bleomycin (5 mg/kg) in rats.• Vinpocetine: 5, 10, 20 mg/kg/day, p.o., for 21 days.• Assays: BALF cell count/cytokines, lung tissue hydroxyproline, MDA, GSH, SOD, CAT. - Cytokines: Dose-dependent ↓ TNF-α, IL-6, TGF-β1.• Oxidative Stress: ↓ MDA, ↑ GSH, SOD, CAT.• Fibrosis: ↓ hydroxyproline content (collagen). Atherosclerosis [1] - Model: High-fat diet or injury-induced AS in mice; in vitro studies on macrophages/SMCs.• Assays: NF-κB pathway analysis, cytokine levels, lesion size. - NF-κB Pathway: Inhibited IKK, stabilized IκB.• Plaque Stability: Reduced progression, increased stability. 		

About Vinpocetine N-Oxide

Based on the search results, there is currently **no specific data available on the anti-inflammatory activity, experimental protocols, or direct comparison with vinpocetine for its N-Oxide derivative.** This suggests it may be a novel analog still in early-stage research.

- **Comparison Basis:** **Vinpocetine N-Oxide** is a derivative of the parent compound. Its activity would likely be compared against the established mechanisms of vinpocetine, particularly its potent **NF-κB inhibition** [1] [2] and **PDE1 inhibitory activity** [3].

- **Research Implications:** Introducing an N-oxide functional group can significantly alter a molecule's properties. Research would typically focus on whether this modification enhances **solubility, bioavailability, or potency**, or reduces **first-pass metabolism** compared to vinpocetine, which is known for its low oral bioavailability [3] [4].

How to Proceed with Your Comparison

For a comprehensive and objective comparison guide, I suggest the following steps:

- **Consult Specialized Databases:** Search for patents or early research on "**Vinpocetine N-Oxide**" or its chemical identifiers on platforms like **Google Patents, SciFinder, or Reaxys**.
- **Focus on Known Mechanisms:** Use the detailed data on vinpocetine's mechanisms and experimental protocols provided above as the foundational benchmark for any future comparison.
- **Consider Broader Context:** When data for the N-oxide becomes available, compare key parameters such as **IC50 values for PDE1 inhibition or IKK binding affinity, potency in standard animal models of inflammation** (e.g., carrageenan-induced paw edema), and **pharmacokinetic profiles** (e.g., oral bioavailability, half-life).

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